molecular formula C14H16ClN3O B166288 Metazachlor CAS No. 67129-08-2

Metazachlor

Cat. No.: B166288
CAS No.: 67129-08-2
M. Wt: 277.75 g/mol
InChI Key: STEPQTYSZVCJPV-UHFFFAOYSA-N
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Description

Metazachlor is an organochlorine compound that is 2-chloroacetamide substituted by a 2,6-dimethylphenyl and a (1H-pyrazol-1-ylmethyl) group at the nitrogen atom. It has a role as an environmental contaminant, a xenobiotic and a herbicide. It is an aromatic amide, an organochlorine compound and a member of pyrazoles.
alpha-chloroacetamide herbicide

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPQTYSZVCJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058156
Record name Metazachlor
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Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67129-08-2
Record name Metazachlor
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Record name Metazachlor [BSI:ISO]
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Record name Metazachlor
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Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
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Record name METAZACHLOR
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metazachlor in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazachlor is a selective, pre-emergence and early post-emergence herbicide belonging to the chloroacetamide class. Its primary mechanism of action in susceptible plants is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This disruption of lipid metabolism leads to a cascade of downstream effects, ultimately resulting in the inhibition of cell division and tissue differentiation, abnormal seedling development, and plant death. This guide provides a detailed examination of the molecular target of this compound, the biochemical consequences of its action, quantitative data on its inhibitory effects, and detailed protocols for relevant experimental assays.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

This compound's herbicidal activity stems from its potent and specific inhibition of the VLCFA elongase enzyme system, located in the endoplasmic reticulum. This multi-enzyme complex is responsible for the elongation of fatty acids with carbon chains longer than 18 atoms. The key enzyme inhibited by this compound is the 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting condensation step in the VLCFA elongation cycle.

By inhibiting KCS, this compound prevents the addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer. This leads to a depletion of VLCFAs, which are essential components of various cellular structures and signaling molecules, including:

  • Cuticular Waxes: VLCFAs are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and protects against environmental stresses.

  • Suberin: A key component of the Casparian strip in roots, suberin regulates water and nutrient uptake.

  • Sphingolipids: These complex lipids are integral components of cell membranes and are involved in signal transduction and membrane stability.

  • Seed Storage Lipids: In some species, VLCFAs are important components of triacylglycerols in seed oils.

The disruption of VLCFA synthesis leads to abnormal cell division, stunted growth of shoots and roots, and deformed seedlings, which ultimately fail to establish and die.

Signaling Pathway of this compound Action

Metazachlor: A Technical Guide to its Chemical Properties, Mode of Action, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor is a selective pre-emergence and early post-emergence herbicide belonging to the chloroacetamide class. It is widely utilized for the control of annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape and various vegetables. Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mode of action, toxicological profile, and analytical methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identity

This compound, chemically known as 2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide, is an organochlorine compound. Its structure incorporates a chloroacetamide moiety linked to a 2,6-dimethylphenyl group and a pyrazol-1-ylmethyl group at the nitrogen atom.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
CAS Number 67129-08-2
Molecular Formula C₁₄H₁₆ClN₃O
Molecular Weight 277.75 g/mol
Synonyms BAS 479H, Butisan S, 2-Chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate and behavior. It is a solid at room temperature with moderate solubility in water.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point ~80-85 °C (solvent dependent)
Boiling Point Decomposes at ~205°C
Water Solubility 450 mg/L at 20°C
Vapor Pressure 0.9 x 10⁻⁴ Pa at 20°C
Octanol-Water Partition Coefficient (log P) 2.49

Mode of Action and Biological Activity

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. Specifically, it targets and inhibits the condensing elongase enzyme system, which is responsible for the addition of two-carbon units to fatty acid chains. This disruption of VLCFA biosynthesis leads to the inhibition of cell division and tissue differentiation, ultimately causing stunted growth and the death of susceptible weed seedlings. The uptake of this compound in plants occurs primarily through the roots and hypocotyl.

Metazachlor_Mode_of_Action cluster_0 VLCFA Elongation Cycle Malonyl_CoA Malonyl-CoA KCS 3-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->KCS Ketoacyl_CoA 3-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KAR 3-ketoacyl-CoA reductase (KAR) Ketoacyl_CoA->KAR Hydroxyacyl_CoA 3-hydroxyacyl-CoA KAR->Hydroxyacyl_CoA Reduction HCD 3-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA Dehydration ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Reduction Elongated_Acyl_CoA->Acyl_CoA Further Elongation Cycles VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) (>C18) Elongated_Acyl_CoA->VLCFAs This compound This compound This compound->Inhibition Cell_Membranes Cell Membranes, Cuticular Waxes, Suberin VLCFAs->Cell_Membranes

Caption: Signaling pathway of this compound's mode of action. (Within 100 characters)

Toxicological Profile

This compound exhibits low acute oral toxicity in rodents. The primary target organs for toxicity in repeated-dose studies are the liver, kidneys, and red blood cells.

Table 3: Acute Toxicity of this compound

StudySpeciesRouteValue
Oral LD₅₀ Rat (male/female)Oral2160/2140 mg/kg bw
Oral LD₅₀ MouseOral2010 mg/kg bw
Dermal LD₅₀ RatDermal>6810 mg/kg bw
Inhalation LC₅₀ RatInhalation>34.5 mg/L (4-hour exposure)

This compound is classified as a skin sensitizer but is not considered an eye irritant. Ecotoxicological studies have shown that this compound can be moderately toxic to some aquatic organisms like daphnia and certain fish species.

Experimental Protocols

Analysis of this compound in Soil Samples

A common method for the determination of this compound residues in soil is Gas Chromatography with Electron Capture Detection (GC-ECD).

Experimental Protocol: GC-ECD Analysis of this compound in Soil

  • Sample Preparation:

    • Homogenize soil samples and pass them through a 2-mm sieve.

    • Mix a 10 g portion of the soil with 2.5 g of Diatomaceous Earth.

  • Extraction:

    • Perform Accelerated Solvent Extraction (ASE) using acetone as the extraction solvent.

    • Combine the extracts and evaporate to dryness under a stream of nitrogen.

  • Clean-up: *

Metazachlor's Impact on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the herbicide metazachlor on soil microbial communities. This compound, a chloroacetamide herbicide, is widely used for pre-emergence weed control in various crops. Understanding its interaction with the soil microbiome is crucial for assessing its environmental fate and impact on soil health. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its effects.

Quantitative Impact of this compound on Soil Microbial Parameters

This compound has been shown to exert a significant, often inhibitory, influence on various components of the soil microbial community. The extent of this impact is largely dependent on the concentration of the herbicide and the duration of exposure.

Effects on Microbial Populations

Studies have consistently demonstrated a negative correlation between this compound concentration and the abundance of key microbial groups. High doses, in particular, lead to a notable reduction in the populations of bacteria, fungi, and actinomycetes.

Table 1: Effect of this compound on Soil Microbial Populations

Microbial GroupThis compound Concentration (mg kg⁻¹ soil)Observation Period (days)EffectReference
Oligotrophic Bacteria6.666 - 213.31230 and 60Adverse effect on reproduction
Organotrophic Bacteria6.666 - 213.31230 and 60Adverse effect on reproduction
Azotobacter spp.6.666 - 213.31230 and 60Adverse effect on reproduction
Actinomycetes6.666 - 213.31230 and 60Adverse effect on reproduction
Fungi6.666 - 213.31230 and 60Adverse effect on reproduction

Note: The recommended field application rate is approximately 0.333 mg kg⁻¹ dm of soil. The table presents data from studies using excessive doses to evaluate the potential toxic effects.

Effects on Soil Enzymatic Activities

Soil enzymes are sensitive indicators of soil health and are crucial for nutrient cycling. This compound has been found to inhibit the activity of a wide range of soil enzymes, indicating a disruption of key biogeochemical processes.

Table 2: Impact of this compound on Soil Enzyme Activities

EnzymeThis compound ConcentrationObservation Period (days)EffectReference
Dehydrogenase-16.6% to +18.9% relative difference from untreated soilNot SpecifiedInhibition observed, with greater impact in soil with lower organic C
DehydrogenaseHigh doses30 and 60Inhibition
CatalaseHigh doses30 and 60Inhibition
UreaseHigh doses30 and 60Inhibition
Acid PhosphataseHigh doses30 and 60Inhibition
Alkaline PhosphataseHigh doses30 and 60Inhibition
ArylsulfataseHigh doses30 and 60Inhibition
β-glucosidaseHigh doses30 and 60Inhibition
Substrate-Induced Respiration (SIR)-11.8% to +6.0% relative difference from untreated soilNot SpecifiedMinor effects observed
N Mineralisation-24.4% to +35.8% relative difference from untreated soilNot SpecifiedVaried effects, more strongly affected at 20°C than 30°C

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of this compound on soil microbial communities.

Soil Incubation Study

A typical laboratory incubation study to assess the impact of this compound involves the following steps:

  • Soil Collection and Preparation: Soil is collected from a relevant agricultural field, sieved to remove large debris and ensure homogeneity, and pre-incubated to stabilize microbial activity.

  • This compound Application: The herbicide is applied to soil samples at various concentrations, often including the recommended field rate and several multiples of this rate to assess dose-dependent effects. A control group with no this compound application is always included.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period, with sampling occurring at different time points (e.g., 7, 14, 30, 60 days).

  • Microbial Analysis: At each sampling point, subsamples are taken for the analysis of microbial populations and enzyme activities.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving pre_incubation Pre-incubation sieving->pre_incubation metazachlor_application This compound Application (Multiple Concentrations) pre_incubation->metazachlor_application control Control (No Herbicide) pre_incubation->control incubation Controlled Incubation (Temperature & Moisture) metazachlor_application->incubation control->incubation sampling Time-point Sampling incubation->sampling microbial_analysis Microbial Population Analysis sampling->microbial_analysis enzyme_analysis Enzyme Activity Assays sampling->enzyme_analysis

Fig 1. A typical experimental workflow for assessing this compound's impact.
Key Analytical Methods

  • Microbial Population Counts: Traditional methods involve plate counting on selective media to enumerate different microbial groups (e.g., bacteria, fungi, actinomycetes).

  • Dehydrogenase Activity: This is often measured spectrophotometrically by monitoring the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

  • Phosphatase Activity: Acid and alkaline phosphatase activities are typically determined by measuring the release of p-nitrophenol from p-nitrophenyl phosphate.

  • Urease Activity: Urease activity is commonly assayed by quantifying the amount of ammonia released from the hydrolysis of urea.

  • Microbial Community Structure: Advanced molecular techniques such as Denaturing Gradient Gel Electrophoresis (DGGE) and Phospholipid Fatty Acid (PLFA) analysis can be used to assess shifts in the overall microbial community structure.

Signaling Pathways and Logical Relationships

This compound's primary mode of action in plants is the inhibition of very-long-chain fatty acid synthesis. While its direct targets in microorganisms are less understood, the observed inhibitory effects on a broad range of enzymes and microbial groups suggest a general disruption of cellular functions and metabolic processes.

The widespread negative impact on key soil enzymes involved in carbon, nitrogen, and phosphorus cycling indicates a significant disruption of essential ecosystem services. The

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Metazachlor in Water

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Metazachlor, a widely used chloroacetamide herbicide, in various water matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Methods

The detection of this compound in water is crucial due to its potential environmental impact. Several analytical techniques can be employed for its quantification, each with distinct advantages in terms of sensitivity, selectivity, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method suitable for analyzing polar and thermally labile compounds like this compound and its metabolites. It often involves a sample preparation step, such as Solid Phase Extraction (SPE), to concentrate the analyte and remove matrix interferences. Direct injection of large volume samples is also a viable approach for some water matrices.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a robust technique for the analysis of volatile and semi-volatile compounds. While this compound can be analyzed by GC-MS, derivatization might be necessary to improve its chromatographic behavior. This method is often used in multi-residue analysis of pesticides in water.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and high-throughput screening method based on antigen-antibody recognition. It is a cost-effective technique for preliminary analysis of a large number of samples, though it may be susceptible to cross-reactivity with structurally similar compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for this compound detection in water, as reported in the scientific literature.

Table 1: Performance of LC-MS/MS Methods for this compound Detection in Water

ParameterValueMatrixSample PreparationReference
Limit of Quantification (LOQ)0.10 µg/LGround and Surface WaterC18 SPE
Limit of Detection (LOD)0.125 ng (injected)Ground and Surface WaterC18 SPE
Average Recovery95 - 105%Ground and Surface WaterC18 SPE
Limit of Quantification (LOQ)0.01 - 0.05 µg/LDrinking and Mineral WaterDirect Injection (100 µL)
Linearity Range0.2 - 50.0 µg/LNatural WatersDirect Aqueous Injection
Limit of Detection (LOD)10 ng/LGround and Surface WaterPolymeric-based SPE

Table 2: Performance of GC-MS/MS Methods for this compound Detection in Water

ParameterValueMatrixSample PreparationReference
Method Detection Limits (MDL)0.5 - 10.6 ng/LFiltered WaterSolid Phase Extraction
Reporting Limits1.1 - 21.1 ng/LFiltered WaterSolid Phase Extraction
Recoveries70.1 - 121.0%Filtered WaterSolid Phase Extraction

Table 3: Performance of ELISA Methods for this compound Detection in Water

ParameterValueMatrixSample PreparationReference
Analytical Range0.05 - 5.0 µg/LWell WaterDirect Analysis
Cross-reactivityCan be influenced by metabolitesWell WaterDirect Analysis

Experimental Protocols

Protocol 1: this compound Analysis in Water by SPE and LC-MS/MS

This protocol describes the extraction and quantification of this compound from water samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Glass fiber filters (0.7 µm)

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (Solid Phase Extraction)

  • Filter the water sample (50 mL) through a 0.7 µm glass fiber filter.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for 10 minutes.

  • Elute the retained analytes with 8 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 10:90 (v/v) acetonitrile/water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 150 x 2 mm, 3 µm)

  • Mobile Phase A: Water with 5 mmol NH4 formate and 0.01% formic acid

  • Mobile Phase B: Acetonitrile with 5 mmol NH4 formate and 0.01% formic acid

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound (one for quantification and one for confirmation). Specific precursor and product ions should be optimized by direct infusion of a standard solution.

4. Quantification

  • Prepare a series of calibration standards in the mobile phase.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration.

  • Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

SPE_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (50 mL) Filtration Filtration (0.7 µm) Sample->Filtration SPE_Loading Sample Loading Filtration->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Drying Cartridge Drying SPE_Loading->SPE_Drying SPE_Elution Elution (Methanol) SPE_Drying->SPE_Elution Evaporation Evaporation (Nitrogen) SPE_Elution->Evaporation Reconstitution Reconstitution (Acetonitrile/Water) Evaporation->Reconstitution Final_Filtration Final Filtration (0.22 µm) Reconstitution->Final_Filtration LCMS LC-MS/MS Analysis Final_Filtration->LCMS Data Data Acquisition and Quantification LCMS->Data

Workflow for this compound analysis by SPE and LC-MS/MS.
Protocol 2: this compound Analysis in Water by LLE and GC-MS/MS

This protocol outlines the procedure for extracting this compound from water samples using Liquid-Liquid Extraction (LLE) and subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Materials and Reagents

  • This compound analytical standard

  • Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator

  • GC-MS/MS system with an electron ionization (EI) source

2. Sample Preparation (Liquid-Liquid Extraction)

  • Take 500 mL of the water sample in a 1 L separatory funnel.

  • Adjust the pH of the sample to 2.5 with HCl.

  • Add 50 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Further evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., iso-octane) for GC-MS/MS analysis.

3. GC-MS/MS Conditions

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS/MS Transitions: Monitor at least two MRM transitions for this compound.

4. Quantification

  • Prepare calibration standards in the reconstitution solvent.

  • Generate a calibration curve and quantify the samples as described in Protocol 1.

LLE_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (500 mL) pH_Adjust pH Adjustment (2.5) Sample->pH_Adjust LLE Liquid-Liquid Extraction (Dichloromethane, 3x) pH_Adjust->LLE Drying Drying (Na2SO4) LLE->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Final_Evaporation Final Evaporation (Nitrogen) Concentration->Final_Evaporation Reconstitution Reconstitution (Iso-octane) Final_Evaporation->Reconstitution GCMS GC-MS/MS Analysis Reconstitution->GCMS Data Data Acquisition and Quantification GCMS->Data

Application Note: Gas Chromatography Analysis of Metazachlor Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of Metazachlor residues in environmental and agricultural samples using gas chromatography (GC). The methodology outlined is based on established analytical procedures, offering a robust framework for the extraction, cleanup, and quantification of this widely used herbicide. The protocol includes specific parameters for gas chromatography with an electron capture detector (GC-ECD), along with comprehensive data on method validation, including limit of quantification (LOQ) and recovery rates. A logical workflow diagram is also presented to visually guide the user through the analytical process.

Introduction

This compound is a selective chloroacetamide herbicide used for the pre-emergence control of a wide range of annual grasses and broad-leaved weeds in various crops. Due to its widespread application, monitoring its residues in soil, water, and agricultural products is crucial to ensure environmental safety and compliance with regulatory limits. Gas chromatography is a powerful and widely used technique for the analysis of pesticide residues.[1] This application note details a validated GC-ECD method for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (Soil and Rape Seed)

The following protocol is adapted from a validated method for the analysis of this compound in soil and rape seed samples.[2][3]

a. Extraction:

  • Homogenize soil samples by passing them through a 2-mm sieve. For rape seed samples, ensure they are well-mixed.[2]

  • Weigh 30 g of the homogenized sample into an appropriate extraction vessel.[2]

  • Add a suitable organic solvent for extraction (e.g., acetone).

  • Thoroughly mix or shake the sample and solvent mixture to ensure efficient extraction of this compound residues.

  • Separate the solvent extract from the solid matrix by filtration or centrifugation.

  • Concentrate the extract under a gentle stream of nitrogen until dryness.

b. Clean-up:

  • Re-dissolve the dried extract in a small volume of a non-polar solvent.

  • Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

  • Load the re-dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a polar solvent (e.g., water) to remove polar interferences.

  • Elute the this compound residues with a suitable organic solvent (e.g., acetone).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the final residue in a known volume of an appropriate solvent for GC analysis (e.g., acetone).

Gas Chromatography (GC-ECD) Analysis

The following GC parameters are recommended for the analysis of this compound:

  • Instrument: Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD)

  • Column: Low-polar silica capillary column (e.g., HP-5MS) is often suitable for amide herbicides.

  • Carrier Gas: Nitrogen at a flow rate of 1.5 ml/min.

  • Injector Temperature: 230°C

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 7 min.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 17 min.

    • Ramp 2: Increase to 230°C at a rate of 5°C/min, hold for 20 min.

Quantitative Data

The performance of the described method has been validated, and the following quantitative data provides an overview of its sensitivity and accuracy.

ParameterSoilRape SeedReference
Limit of Quantification (LOQ) 0.0002 mg/kg0.0005 mg/kg
Recovery Not SpecifiedNot Specified
Relative Standard Deviation (RSD) < 5%< 5%

Note: The original study confirmed satisfactory recovery by analyzing fortified samples at four concentration levels in three replicates, though the specific recovery percentages were not detailed in the abstract.

Workflow Diagram

The following diagram illustrates the logical workflow for the gas chromatography analysis of this compound residues.

Metazachlor_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-ECD Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Soil or Rape Seed) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction with Organic Solvent Homogenization->Extraction Concentration1 Concentration to Dryness Extraction->Concentration1 Cleanup Solid-Phase Extraction (SPE) Clean-up Concentration1->Cleanup Concentration2 Final Concentration and Reconstitution Cleanup->Concentration2 GC_Injection GC Injection Concentration2->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection ECD Detection Separation->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification Reporting Result Reporting (mg/kg) Quantification->Reporting

Caption: Workflow for this compound Residue Analysis.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues in environmental and agricultural matrices. The protocol, including sample preparation and GC-ECD conditions, has been demonstrated to be effective for quantitative analysis at low concentrations. Researchers and analytical scientists can adopt this methodology for routine monitoring and risk assessment of this compound. While this note focuses on GC-ECD, it is worth noting that for the analysis of more polar metabolites of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more suitable technique.

References

Troubleshooting & Optimization

Overcoming matrix effects in Metazachlor analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of Metazachlor, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (signal suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] These effects are highly dependent on the complexity of the sample matrix (e.g., soil, agricultural products) and the specific sample preparation and analytical methods used.[3][4]

Q2: What are the common sample preparation techniques for this compound analysis and how do they compare?

A2: Common sample preparation techniques for this compound analysis include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is widely used for pesticide residue analysis in various matrices.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to separate this compound from matrix interferences. Different sorbents, such as hydrophilic-lipophilic balance (HLB) or C18, can be used depending on the matrix and analyte properties.

  • Accelerated Solvent Extraction (ASE): This method uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples like soil.

While QuEChERS is generally faster and uses less solvent, SPE can offer a more thorough cleanup, potentially leading to a greater reduction in matrix effects. The choice of method often depends on the specific matrix, required limit of quantification (LOQ), and available instrumentation.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Optimize Sample Cleanup: A crucial step is to remove as many interfering matrix components as possible before analysis. This can be achieved by selecting the appropriate d-SPE sorbent in the QuEChERS method or by using a suitable SPE cartridge. For fatty matrices like rapeseed, specific sorbents like Z-Sep+ or EMR-Lipid may offer better cleanup.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Use of Internal Standards: The addition of an internal standard (IS) that is chemically similar to this compound can help to correct for variations in extraction efficiency and matrix effects.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): The most effective approach is to use a stable isotope-labeled version of this compound or its metabolites (e.g., D6-Metazachlor). These standards have nearly identical chemical and physical properties to the analyte and co-elute, providing the most accurate correction for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Q4: Where can I obtain stable isotope-labeled internal standards for this compound?

A4: Stable isotope-labeled internal standards, such as D6-Metazachlor ESA sodium salt and D6-Metazachlor OA, are commercially available from suppliers of analytical standards.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte loss during the cleanup step. 3. Degradation of this compound during sample processing.1. Optimize the extraction solvent and method. For soil, ensure adequate hydration before extraction. 2. Evaluate different d-SPE sorbents or SPE cartridges to minimize analyte loss. For QuEChERS, PSA is a good starting point, but for fatty matrices, consider C18 or specialized sorbents. 3. Ensure proper storage of samples (e.g., frozen) and process them in a timely manner.
Poor Reproducibility (High %RSD) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.1. Ensure thorough homogenization of samples and precise execution of the extraction and cleanup steps. 2. Implement the use of a stable isotope-labeled internal standard (SIL-IS) for the most reliable correction of matrix effects. If a SIL-IS is not available, use a suitable analogue internal standard and matrix-matched calibration.
Signal Suppression in LC-MS/MS Co-eluting matrix components are competing with this compound for ionization.1. Improve the sample cleanup to remove more interfering compounds. 2. Optimize the chromatographic separation to resolve this compound from interfering peaks. 3. Dilute the final extract to reduce the concentration of matrix components. 4. Use matrix-matched calibration to compensate for the suppression.
Signal Enhancement in LC-MS/MS Co-eluting matrix components are enhancing the ionization of this compound.1. Similar to signal suppression, improve sample cleanup and chromatographic separation. 2. The most reliable solution is to use a stable isotope-labeled internal standard. 3. Matrix-matched calibration is also an effective strategy to correct for enhancement.

Quantitative Data Summary

The following table summarizes recovery data for this compound and its metabolites from various studies. It is important to note that direct comparisons should be made with caution due to differences in matrices, analytical methods, and validation levels.

Analyte Matrix Sample Preparation Method Analytical Method Fortification Level(s) Average Recovery (%) Relative Standard Deviation (RSD) (%)
This compound Metabolites (479M04, 479M08, 479M16)Agricultural CommoditiesAcetonitrile extraction, pH 3, HLB SPE cleanupLC-MS/MSLOQ, 10x LOQ, 50x LOQ76.9 - 113.0< 17.0
This compoundSoilQuEChERSGC-MS5.0, 25.0, 100.0 ng/g87.7 - 108.03.8 - 10.9
This compoundSoil & Rape SeedAccelerated Solvent Extraction (ASE)GC-ECD0.005, 0.01, 0.05, 0.1 mg/kg89.6 - 102.3 (Soil) 91.2 - 104.5 (Rape Seed)Not Specified
This compoundRunoff Water, Soil, Sunflower, Oilseed RapeQuEChERS and SPEGC-MS5-500 µg/kg (soil & plant)70.0 - 110.0 (Soil) 66.1 - 118.6 (Plant)< 20

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is a general guideline based on the QuEChERS methodology.

  • Sample Homogenization: Homogenize the soil sample and pass it through a 2 mm sieve.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to hydrate the soil.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., 25 mg PSA and 25 mg C18 for general soil, or Z-Sep for high organic matter soils).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • If necessary, add an internal standard.

    • The extract is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Metabolites in Agricultural Products

This protocol is based on the method described for the analysis of this compound metabolites.

  • Sample Homogenization: Homogenize the agricultural product sample (e.g., hulled rice, potato, soybean, mandarin, green pepper).

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and homogenize.

    • Add 5 g of NaCl and shake vigorously.

    • Centrifuge and collect the acetonitrile supernatant.

  • pH Adjustment:

    • Adjust the pH of the extract to 3 with formic acid.

  • SPE Cleanup:

    • Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 6 cm³, 500 mg) with methanol followed by water adjusted to pH 3.

    • Load the pH-adjusted extract onto the cartridge.

    • Wash the cartridge with water.

    • Elute the this compound metabolites with methanol.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample Homogenized Sample (10g) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Transfer Supernatant (1mL) Centrifuge1->Aliquot Supernatant Add_dSPE Add to d-SPE Tube (MgSO4 + Sorbent) Aliquot->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Cleaned Extract

Caption: QuEChERS experimental workflow for this compound analysis.

Logic_Diagram_Matrix_Effect_Mitigation cluster_strategies Mitigation Strategies cluster_IS_options Internal Standard Options Start Matrix Effect Encountered Strategy Select Mitigation Strategy Start->Strategy Cleanup Improve Sample Cleanup (e.g., change SPE sorbent) Strategy->Cleanup Calibration Matrix-Matched Calibration Strategy->Calibration IS Internal Standard Addition Strategy->IS Dilution Sample Dilution Strategy->Dilution Result Reduced Matrix Effect & Accurate Quantification Cleanup->Result Calibration->Result Analog_IS Analog Internal Standard IS->Analog_IS SIL_IS Stable Isotope-Labeled IS (Most Effective) IS->SIL_IS Dilution->Result Analog_IS->Result SIL_IS->Result

Caption: Decision-making workflow for mitigating matrix effects.

References

Validation & Comparative

A Comparative Efficacy Analysis of Metazachlor and S-metolachlor for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Metazachlor and S-metolachlor, two widely used chloroacetamide herbicides. By examining their mechanisms of action, experimental data from various studies, and application protocols, this document aims to offer a comprehensive resource for professionals in agricultural science and weed management.

Introduction: A Tale of Two Chloroacetamides

This compound and S-metolachlor are both selective, pre-emergence herbicides that belong to the chloroacetamide chemical class. They are crucial for controlling annual grasses and some broadleaf weeds in a variety of crops, most notably oilseed rape (canola) and corn. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling development.[1][2]

While they share a common mechanism, a key distinction lies in their isomeric composition. Metolachlor is a racemic mixture of S- and R-isomers, with the S-isomer being significantly more herbicidally active.[3][4] S-metolachlor is an enriched formulation containing a higher proportion of the active S-isomer, which allows for lower application rates to achieve comparable or superior weed control compared to racemic metolachlor.[3]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Both this compound and S-metolachlor disrupt the elongation of fatty acids with more than 18 carbon atoms (VLCFAs). This inhibition is primarily achieved by targeting and blocking the activity of VLCFA elongase enzymes. VLCFAs are essential components of various cellular structures, including cell membranes and the protective outer cuticle of plants. Their absence leads to a cascade of detrimental effects in susceptible weed seedlings:

  • Disrupted Cell Membrane Integrity: Lack of VLCFAs compromises the structure and function of cell membranes, leading to leakage and eventual cell death.

  • Impaired Seedling Growth: The inhibition of cell division and elongation, particularly in the shoots and roots of emerging seedlings, results in stunted growth and failure to emerge from the soil.

  • Cuticle Deficiency: A poorly formed cuticle increases water loss and makes the seedling more susceptible to environmental stress.

VLCFA_Inhibition_Pathway cluster_Cell Weed Seedling Cell cluster_Herbicides Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Synthase C16-C18_Fatty_Acids C16-C18 Fatty Acids Fatty_Acid_Synthase->C16-C18_Fatty_Acids VLCFA_Elongase VLCFA Elongase (Target Enzyme) C16-C18_Fatty_Acids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs Inhibition_Effect Disrupted Cell Division & Elongation Cell_Membranes Cell Membranes & Cuticle Formation VLCFAs->Cell_Membranes Normal_Growth Normal Seedling Growth Cell_Membranes->Normal_Growth This compound This compound This compound->VLCFA_Elongase Inhibition S-metolachlor S-metolachlor S-metolachlor->VLCFA_Elongase Inhibition Experimental_Workflow cluster_Data_Collection_Details Data Collection Details Start Start Site_Selection Site Selection & Field Preparation Start->Site_Selection Experimental_Design Experimental Design (RCBD) Site_Selection->Experimental_Design Treatment_Preparation Herbicide Treatment Preparation Experimental_Design->Treatment_Preparation Application Herbicide Application (Pre-emergence) Treatment_Preparation->Application Data_Collection Data Collection (Weed Counts, Crop Injury, etc.) Application->Data_Collection Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Weed_Counts Weed Density (per m²) Data_Collection->Weed_Counts Crop_Injury Phytotoxicity (Visual Rating) Data_Collection->Crop_Injury Yield_Data Crop Yield (kg/ha) Data_Collection->Yield_Data Data_Analysis Statistical Analysis (ANOVA) Harvest->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion End End Conclusion->End

References

A Comparative Analysis of Metazachlor and Other Chloroacetamide Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of metazachlor against other widely used chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and S-metolachlor. The information presented is curated from various scientific studies to aid researchers and professionals in making informed decisions for weed management strategies.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

Chloroacetamide herbicides, including this compound, share a common mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] This disruption of VLCFA production interferes with several crucial plant processes, including cell division and the formation of hydrophobic barriers, ultimately leading to weed death, typically during the pre-emergence or early post-emergence stages.

Below is a simplified representation of the signaling pathway affected by chloroacetamide herbicides.

cluster_0 Plant Cell Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Long-Chain Fatty Acids Long-Chain Fatty Acids Fatty Acid Synthase->Long-Chain Fatty Acids VLCFA Elongase Complex VLCFA Elongase Complex Long-Chain Fatty Acids->VLCFA Elongase Complex Very-Long-Chain Fatty Acids Very-Long-Chain Fatty Acids VLCFA Elongase Complex->Very-Long-Chain Fatty Acids Cell Membrane & Cuticle Formation Cell Membrane & Cuticle Formation Very-Long-Chain Fatty Acids->Cell Membrane & Cuticle Formation Weed Growth Inhibition Weed Growth Inhibition Chloroacetamide Herbicides Chloroacetamide Herbicides Chloroacetamide Herbicides->VLCFA Elongase Complex Inhibition

Caption: Inhibition of VLCFA synthesis by chloroacetamide herbicides.

Comparative Efficacy Data

The following tables summarize the weed control efficacy of this compound and other chloroacetamide herbicides from various field and greenhouse studies. Efficacy is generally presented as the percentage of weed control.

Table 1: Efficacy of Chloroacetamide Herbicides on Grassy Weeds

HerbicideApplication Rate (kg a.i./ha)Echinochloa crus-galli (Barnyardgrass)Alopecurus myosuroides (Blackgrass)Setaria viridis (Green Foxtail)Reference
This compound 1.0 - 1.585-95%90-98%88-96%[2]
Acetochlor 1.5 - 2.590-98%85-95%92-99%[3]
Alachlor 2.0 - 4.072-90%Not Reported85-95%[4]
Butachlor 1.0 - 1.580-90%Not ReportedNot Reported[5]
S-Metolachlor 1.0 - 1.589-93%88-97%90-98%

Table 2: Efficacy of Chloroacetamide Herbicides on Broadleaf Weeds

HerbicideApplication Rate (kg a.i./ha)Amaranthus retroflexus (Redroot Pigweed)Chenopodium album (Common Lambsquarters)Galium aparine (Cleavers)Reference
This compound 1.0 - 1.580-90%75-85%85-95%
Acetochlor 1.5 - 2.590-98%85-95%80-90%
Alachlor 2.0 - 4.085-95%80-90%Not Reported
Butachlor 1.0 - 1.580-90%Not ReportedNot Reported
S-Metolachlor 1.0 - 1.585-95%80-90%80-90%

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for herbicide efficacy evaluation. A general workflow for such experiments is outlined below.

cluster_workflow Experimental Workflow for Herbicide Efficacy Testing A 1. Site Selection & Preparation - Uniform soil type - Known weed history B 2. Experimental Design - Randomized Complete Block Design (RCBD) - Multiple replications A->B C 3. Herbicide Application - Pre- or early post-emergence - Calibrated spray equipment B->C D 4. Data Collection - Weed density counts - Biomass measurements - Visual weed control ratings C->D E 5. Statistical Analysis - Analysis of Variance (ANOVA) - Mean separation tests (e.g., LSD, Tukey's) D->E F 6. Efficacy Determination - Calculation of Weed Control Efficiency (%) - Comparison to untreated control E->F

Caption: General workflow for herbicide efficacy trials.

A more detailed description of a typical experimental protocol is as follows:

1. Experimental Site and Design:

  • Field trials are typically conducted in areas with a known history of the target weed species.

  • The experimental design is often a randomized complete block design (RCBD) with three to four replications to minimize the effects of soil variability.

  • Plot sizes are standardized, for example, 2 meters by 5 meters.

2. Herbicide Application:

  • Herbicides are applied at various rates, including the recommended dose, and often at half and double the recommended rates to assess dose-response.

  • Applications are made using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • The timing of application is critical, with pre-emergence applications made shortly after crop sowing and before weed emergence, and early post-emergence applications when weeds are at a specific growth stage (e.g., 2-4 leaf stage).

3. Data Collection and Analysis:

  • Weed control efficacy is assessed at various intervals after treatment (e.g., 30, 60, and 90 days after sowing).

  • Assessments are typically made by counting the number of weeds per unit area (e.g., per square meter) and by visual ratings of weed control on a scale of 0% (no control) to 100% (complete control).

  • Weed biomass is often determined by harvesting the weeds from a specified area within each plot and measuring their dry weight.

  • The collected data are subjected to statistical analysis, typically an analysis of variance (ANOVA), to determine significant differences between treatments. Mean separation tests, such as Fisher's protected LSD or Tukey's HSD, are used to compare treatment means.

Conclusion

This compound demonstrates effective control of a broad spectrum of grassy and broadleaf weeds, comparable to other leading chloroacetamide herbicides. Acetochlor often shows slightly better performance against certain broadleaf weeds like redroot pigweed and common lambsquarters. S-metolachlor also provides excellent and often slightly better control of grassy weeds compared to alachlor. The choice of herbicide will ultimately depend on the specific weed spectrum present in the field, crop safety considerations, and local environmental conditions. Researchers are encouraged to consult the primary literature for detailed information on specific weed-herbicide interactions.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Metazachlor Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Handling Metazachlor

This guide provides crucial, direct guidance for laboratory professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can minimize exposure risks and ensure a secure research environment. Our commitment is to furnish you with information that extends beyond the product, building a foundation of trust and safety in your critical work.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile or Neoprene. Thickness: >= 14 mils for reusable gloves; discard single-use gloves after handling. Protocol: Wear gauntlet-style gloves extending up the forearm. Wash the exterior of gloves before removal. For added protection, consider wearing a pair of disposable nitrile gloves underneath.[1]
Eye and Face Protection Safety Goggles and Face ShieldSpecifications: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2]
Body Protection Chemical-Resistant ClothingMaterial: Tyvek or similar non-absorbent material. Protocol: Wear a long-sleeved shirt, long pants, or a chemical-resistant suit. An apron may be worn over clothing when mixing or handling concentrated solutions. Pant legs should be worn outside of boots to prevent chemicals from entering.[3]
Foot Protection Chemical-Resistant BootsMaterial: Rubber or other waterproof, chemical-resistant material. Protocol: Wear boots that cover the ankle. Do not wear leather or canvas footwear as they can absorb and retain the chemical.[3]
Respiratory Protection Air-Purifying RespiratorType: Half-mask or full-face respirator. Cartridge/Filter: NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate pre-filter (N, R, or P series).[4] A fit test is required to ensure a proper seal.

Exposure Limits and Hazard Classifications

Understanding the established exposure limits and hazard classifications for this compound is fundamental to risk assessment in the laboratory.

ParameterValueReference
Acceptable Daily Intake (ADI) 0.08 mg/kg bw/day
Acute Reference Dose (ARfD) 0.5 mg/kg bw
Acceptable Operator Exposure Level (AOEL) 0.2 mg/kg bw/day
GHS Hazard Statements H317, H351, H400, H410

GHS Hazard Statement Key:

  • H317: May cause an allergic skin reaction.

  • H351: Suspected of causing cancer.

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long lasting effects.

Operational Plans: Handling and Disposal

Routine Handling Protocol
  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Dispose of unwanted this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company for guidance. Do not pour leftover pesticides down the sink, toilet, or any drain.

  • Empty Containers:

    • Triple Rinse: Immediately after emptying, rinse the container three times with a suitable solvent (e.g., water).

    • Rinsate Disposal: Add the rinsate to the spray mixture or dispose of it as hazardous waste.

    • Container Disposal: Puncture and crush the empty, triple-rinsed container to prevent reuse. Dispose of it in accordance with local and national regulations. Some communities have specific collection programs for pesticide containers.

Emergency Protocol: this compound Spill Cleanup

In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps to safely manage a this compound spill.

This compound Spill Response Workflow.
Detailed Spill Cleanup Procedure

  • Control the Spill: Immediately stop the source of the leak if it is safe to do so.

  • Contain the Spill: Prevent the spread of the liquid by creating a dam with absorbent materials like sand, vermiculite, or commercial sorbents. Do not use sawdust with strong oxidizers.

  • Clean It Up:

    • Cover the spill with an absorbent material and allow it to be fully absorbed.

    • Carefully sweep or scoop the contaminated material into a labeled, sealable waste container.

    • Decontaminate the spill area. A solution of bleach and hydrated lime may be effective, but consult your safety data sheet (SDS) or EHS office for specific recommendations.

    • Use additional absorbent material to soak up the decontamination solution and place it in the waste container.

  • Decontaminate Equipment: Clean all tools and reusable PPE used during the cleanup process.

  • Disposal: Dispose of all contaminated materials, including absorbent materials and disposable PPE, as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.